molecular formula C12H17NO2S B4770776 1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE

1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE

Cat. No.: B4770776
M. Wt: 239.34 g/mol
InChI Key: DBZQCPUWUZACLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE is a compound that features a pyrrolidine ring substituted with a methanesulfonyl group attached to a 2-methylphenyl moiety

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenylmethanesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The 2-methylphenylmethanesulfonyl chloride is added to a solution of pyrrolidine and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of the corresponding alcohol or amine.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.

    Chemical Research: It is employed in various chemical research projects to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring but differ in their substituents and biological activities.

    Methanesulfonyl Compounds: Compounds like methanesulfonyl chloride and methanesulfonamide have similar functional groups but differ in their overall structure and reactivity.

    Phenylmethanesulfonyl Compounds: Compounds like phenylmethanesulfonyl fluoride and phenylmethanesulfonyl bromide have similar aromatic moieties but differ in their leaving groups and chemical behavior.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methanesulfonyl group attached to a 2-methylphenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-6-2-3-7-12(11)10-16(14,15)13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQCPUWUZACLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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